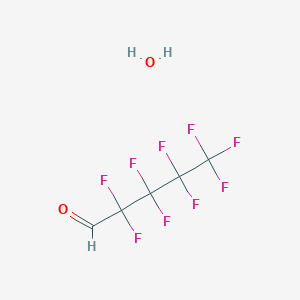

Nonafluoropentanal hydrate

Description

General Context of Perfluorinated Aldehyde Hydrates in Organic and Fluorine Chemistry

Perfluorinated aldehyde hydrates, a class of geminal diols, are characterized by the presence of a heavily fluorinated alkyl chain attached to a hydrated aldehyde functional group. Unlike their non-fluorinated counterparts, which typically exist in equilibrium with a minor amount of the hydrate (B1144303) form in aqueous solutions, perfluorinated aldehydes are predominantly found as stable, often crystalline, hydrates. researchgate.net This pronounced stability is attributed to the strong electron-withdrawing effect of the perfluoroalkyl group, which destabilizes the carbonyl group and favors the formation of the hydrated gem-diol structure.

In organic synthesis, these hydrates serve as versatile intermediates. scbt.com The presence of the hydroxyl groups allows for a range of chemical transformations, providing access to a variety of fluorinated compounds. Their reactivity is a focal point in fluorine chemistry, a field dedicated to the study of compounds containing the highly electronegative element, fluorine. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials.

Historical Perspectives on the Development and Study of Perfluoroaldehydes

The study of perfluoroaldehydes dates back to the mid-20th century, with early research focusing on their synthesis and fundamental reactivity. acs.orgacs.org Initial synthetic routes were often challenging, requiring harsh reaction conditions and specialized equipment. Over the decades, advancements in synthetic methodologies have made these compounds more accessible for research and industrial applications. acs.org

Early investigations into the properties of perfluoroaldehydes quickly revealed their propensity to form stable hydrates. acs.org This characteristic distinguished them from non-fluorinated aldehydes and sparked further research into the nature of this hydration. The development of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography has been instrumental in elucidating the structure and bonding within these hydrated forms.

Nonafluoropentanal Hydrate as a Key Intermediate and Contemporary Research Subject

This compound, with its C4F9 alkyl chain, stands out as a particularly important member of the perfluorinated aldehyde hydrate family. It serves as a key intermediate in the synthesis of a variety of longer-chain perfluorinated compounds. Its utility as a building block stems from the reactivity of its gem-diol functionality, which can be exploited to introduce the nonafluoropentyl group into larger molecular frameworks.

Contemporary research on this compound is multifaceted. In atmospheric chemistry, its potential role as a precursor to perfluorinated carboxylic acids (PFCAs) is under investigation. nih.govresearchgate.net PFCAs are environmentally persistent compounds, and understanding their formation pathways is a critical area of study. nih.govscholaris.ca Smog chamber studies have been employed to investigate the kinetics and mechanisms of the atmospheric oxidation of perfluorinated aldehyde hydrates, including this compound. nih.gov

Furthermore, the unique electronic properties conferred by the perfluoroalkyl chain make this compound and its derivatives subjects of interest in materials science and medicinal chemistry. acs.org The development of novel synthetic methods to access and functionalize this key intermediate continues to be an active area of research. ehu.es

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanal;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O.H2O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14;/h1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZESRIBVQIPIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896757 | |

| Record name | Perfluoropentanal hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907607-08-3 | |

| Record name | Perfluoropentanal hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Perfluorinated Aldehydes

Established Synthetic Routes to Perfluoroalkyl Aldehydes and Their Hydrates

Traditional and well-established methods for synthesizing perfluoroalkyl aldehydes and their stable hydrate (B1144303) forms often rely on the transformation of readily available perfluorinated precursors.

Perfluoroalkyl iodides are common and versatile precursors for generating perfluoroalkyl aldehydes. These compounds serve as a source of perfluoroalkyl radicals under various reaction conditions, which can then be incorporated into aldehyde structures.

One modern approach involves a photocatalytic process where perfluoroalkyl iodides are activated by a phosphine (B1218219) photocatalyst under blue light irradiation. mdpi.com This activation weakens the carbon-iodine bond, leading to its cleavage and the formation of a perfluoroalkyl radical. mdpi.com This radical can then react with an enamine, formed from an aldehyde and an imidazolidinone organocatalyst, to produce α-perfluoroalkenylated aldehydes. mdpi.comnih.gov While this method yields an unsaturated aldehyde, it demonstrates the utility of perfluoroalkyl iodides in building the core structure. The general use of perfluoroalkyl halides as precursors for perfluoroalkyl radicals is a foundational concept in this area of synthesis. acs.orgthieme-connect.com These radicals can participate in various reactions, including additions to alkenes and alkynes, to build more complex fluorinated molecules. thieme-connect.com Although effective, the use of perfluoroalkyl iodides can present challenges due to their limited solubility in common organic solvents and the potential for side reactions involving iodine radicals. nih.gov

The oxidation of fluorinated alcohols provides a direct route to perfluorinated aldehydes. Fluorotelomer alcohols (FTOHs), which contain a perfluoroalkyl chain, are key starting materials in this context. The atmospheric oxidation of FTOHs is initiated by reaction with hydroxyl (OH) radicals, which abstract a hydrogen atom from the methylene (B1212753) group adjacent to the alcohol functionality. acs.org This process is a significant environmental degradation pathway for FTOHs. nih.govutoronto.ca

In a laboratory setting, this transformation can be mimicked using controlled oxidation methods. The oxidation of an FTOH, such as 2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanol, would transiently form the corresponding aldehyde, nonafluoropentanal. nih.govutoronto.ca These aldehydes are often highly reactive and readily form stable hydrates in the presence of water. nih.gov Studies on the atmospheric chemistry of perfluorinated aldehydes confirm their tendency to exist as hydrates, CₓF₂ₓ₊₁CH(OH)₂, which can then be further oxidized to form perfluorinated carboxylic acids. nih.gov The conversion of alcohols to aldehydes is a fundamental transformation in organic synthesis, and various reagents have been developed for this purpose, including milder and more stable options compared to traditional ones. organic-chemistry.org

Advanced Fluorination Strategies for the Introduction of Perfluorinated Moieties

The direct introduction of fluorine or perfluorinated groups onto organic molecules is a cornerstone of modern organofluorine chemistry. These advanced strategies offer greater control and versatility compared to building molecules from already fluorinated precursors.

Fluorinating agents are broadly classified as either electrophilic or nucleophilic. tcichemicals.com

Nucleophilic Fluorination : This method involves a nucleophilic fluoride (B91410) source (F⁻), such as potassium fluoride (KF) or cesium fluoride (CsF), which displaces a leaving group on a carbon atom in an Sₙ2 reaction to form a C-F bond. tcichemicals.comalfa-chemistry.com Nucleophilic fluorination is also used for additions to unsaturated systems like aldehydes and ketones. alfa-chemistry.comsigmaaldrich.com While cost-effective, inorganic fluorides can be highly basic, and their reactivity is often diminished by moisture, which forms strong hydrogen bonds with the fluoride anion. tcichemicals.comalfa-chemistry.com

Electrophilic Fluorination : This technique uses a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic site, such as an enolate or an aromatic ring. alfa-chemistry.comwikipedia.org Modern electrophilic fluorinating agents are typically N-F compounds, like Selectfluor and N-fluorobenzenesulfonimide (NFSI), which are more stable and safer to handle than elemental fluorine. wikipedia.org Electrophilic fluorination is particularly valued for its high selectivity, making it suitable for late-stage functionalization in complex molecule synthesis. alfa-chemistry.com

Interactive Table: Comparison of Common Fluorination Reagents

| Reagent Type | Examples | Mechanism | Key Characteristics |

| Nucleophilic | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Sₙ2 substitution or addition of F⁻ | Cost-effective, highly basic, reactivity sensitive to moisture. alfa-chemistry.com |

| Olah's reagent (HF/pyridine) | Nucleophilic substitution | Improved safety and reactivity compared to pure HF. alfa-chemistry.com | |

| DAST (Diethylaminosulfur trifluoride) | Nucleophilic substitution of hydroxyl groups | Effective but can be thermally unstable. tcichemicals.com | |

| Electrophilic | Selectfluor (F-TEDA-BF₄) | Transfer of "F⁺" to a nucleophile | Highly selective, stable, widely used for various substrates. wikipedia.org |

| NFSI (N-Fluorobenzenesulfonimide) | Transfer of "F⁺" to a nucleophile | Effective and stable N-F reagent. wikipedia.org |

Fluoroalkylation is the process of introducing a perfluoroalkyl group into a molecule. Various reagents have been developed for this purpose. Ruppert-Prakash reagents (e.g., TMSCF₃) are widely used to introduce trifluoromethyl groups. alfa-chemistry.com For longer chains like the nonafluorobutyl group (a component of nonafluoropentanal), perfluoroalkyl organometallic reagents (involving lithium, magnesium, zinc, or copper) or radical-based methods using perfluoroalkyl halides are common. acs.orgalfa-chemistry.com

Photocatalysis has emerged as a powerful tool for fluoroalkenylation, as seen in the synthesis of α-perfluoroalkenylated aldehydes from perfluoroalkyl iodides and simple aldehydes. mdpi.com This method avoids harsh conditions and heavy metal waste, aligning with more sustainable synthetic practices. mdpi.com

Green Chemistry Principles Applied to Perfluorinated Aldehyde Synthesis

The synthesis of fluorinated compounds has traditionally involved hazardous reagents and generated persistent waste, prompting a shift towards greener methodologies. acsgcipr.org Green chemistry in this context focuses on several key areas:

Atom Economy and Reagent Choice : Developing reactions that are more atom-economical is a primary goal. dovepress.com For instance, using catalytic methods reduces the need for stoichiometric amounts of reagents. The selection of fluorinating agents aims to minimize safety issues; for example, using less reactive and more stable electrophilic F⁺ reagents when possible. acsgcipr.org

Safer Solvents and Conditions : Research is ongoing to replace hazardous solvents with safer alternatives. sciencedaily.comeurekalert.org Furthermore, conducting reactions under milder conditions, such as the light-mediated, room-temperature autoxidation of aldehydes, helps to reduce energy consumption and improve safety. sciencedaily.comeurekalert.org

Catalysis and Energy Efficiency : The use of photocatalysis, as mentioned previously, allows reactions to proceed under mild conditions using light as an energy source, often replacing heat. mdpi.com Electrosynthesis is another green alternative that can reduce waste and operate at ambient temperatures. rsc.org Tandem electrochemical-chemical catalysis systems have been developed to synthesize aldehydes at industrial current densities with minimal waste by recycling the electrolyte. rsc.org

Applying these principles to the synthesis of nonafluoropentanal hydrate would involve favoring catalytic routes, using safer and recyclable solvents, and minimizing the use of hazardous reagents like elemental fluorine or highly toxic heavy metals. dovepress.comacs.org

Catalytic Methodologies for Selective Synthesis of Perfluorinated Compounds

The selective synthesis of perfluorinated compounds, including aldehydes and their hydrates, relies on a variety of advanced catalytic methodologies. These methods are crucial for introducing perfluoroalkyl chains into organic molecules with high precision and efficiency. While direct catalytic synthesis of this compound is not extensively documented, several catalytic strategies are employed for the synthesis of structurally related perfluorinated aldehydes and their precursors. These methodologies primarily include photocatalytic perfluoroalkylation, catalytic reduction of perfluorinated carboxylic acids, and catalytic oxidation of perfluoroalcohols.

Recent advancements have highlighted the use of photocatalysis for the formation of carbon-carbon bonds involving perfluoroalkyl groups. One such method involves the photocatalytic α-perfluoroalkenylation of aldehydes. This process utilizes a dual catalytic system, often involving a phosphine photocatalyst and an imidazolidinone organocatalyst. nih.gov In this system, perfluoroalkyl iodides are activated by the phosphine catalyst upon irradiation with blue light, leading to the formation of a perfluoroalkyl radical. This radical then reacts with an enamine intermediate, formed from the aldehyde and the organocatalyst, to yield a perfluoroalkenylated enal. nih.govmagnusgroup.org This method is notable for its mild reaction conditions and avoidance of transition metals. magnusgroup.org

Another significant photocatalytic approach is the enantioselective α-perfluoroalkylation of aldehydes. This method often employs a combination of a photocatalyst, such as an iridium complex, and a chiral organocatalyst, like an imidazolidinone. acs.org This dual catalytic system enables the direct and asymmetric introduction of perfluoroalkyl groups to aldehydes, yielding chiral α-perfluoroalkyl aldehydes which are valuable building blocks in medicinal chemistry. acs.org

The selective reduction of perfluorinated carboxylic acids and their derivatives presents another important route to perfluorinated aldehydes. Catalytic hydrosilylation, for instance, has been effectively used for this transformation. Catalysts such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can efficiently catalyze the hydrosilylation of carboxylic acids to form disilyl acetals under mild conditions. acs.org Subsequent acidic workup of these intermediates yields the desired aldehydes in good yields. acs.org Furthermore, palladium-catalyzed reductions of carboxylic acids in the presence of a silane (B1218182) reducing agent have also been developed, offering a valuable alternative to traditional methods. deepdyve.comrsc.org

Catalytic oxidation of perfluorinated alcohols offers a direct pathway to perfluorinated aldehydes. Various catalytic systems have been developed for the selective oxidation of primary alcohols to aldehydes, which can be adapted for fluorinated substrates. For example, copper-catalyzed aerobic oxidation provides an efficient method using oxygen or air as the oxidant. nih.gov Additionally, oxidations catalyzed by aminoxyl radicals, such as TEMPO, are known for their high selectivity in converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. youtube.comorganic-chemistry.org The atmospheric oxidation of perfluorinated aldehyde hydrates, initiated by OH radicals, has also been studied and is a known source of perfluorinated carboxylic acids in the environment, indicating the reactivity of the aldehyde hydrate form. nih.gov

While a specific, optimized catalytic protocol for the direct synthesis of this compound is not prominently featured in the literature, the principles outlined in these catalytic methodologies for the synthesis of other perfluorinated aldehydes and compounds are highly applicable. The choice of strategy depends on the available starting materials and the desired selectivity.

Table of Research Findings on Catalytic Methodologies

| Catalytic Methodology | Catalyst System | Substrate | Product | Key Features |

| Photocatalytic α-Perfluoroalkenylation | Phosphine photocatalyst / Imidazolidinone organocatalyst | Aldehydes and Perfluoroalkyl iodides | α-Perfluoroalkenylated enals | Mild conditions, metal-free, one-step synthesis from aldehyde. nih.govmagnusgroup.org |

| Enantioselective α-Perfluoroalkylation | Iridium photocatalyst / Chiral imidazolidinone organocatalyst | Aldehydes and Perfluoroalkyl halides | Chiral α-perfluoroalkyl aldehydes | High enantioselectivity, versatile precursors for chiral building blocks. acs.org |

| Catalytic Hydrosilylation | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Carboxylic acids and Hydrosilanes | Aldehydes (after workup) | Mild conditions, high yields, selective for aldehyde formation. acs.org |

| Palladium-Catalyzed Reduction | Palladium acetate (B1210297) / Tricyclohexylphosphine | Carboxylic acids and Sodium hypophosphite | Aldehydes | High selectivity, uses inexpensive reagents. deepdyve.com |

| Copper-Catalyzed Aerobic Oxidation | Copper-based catalysts | Primary alcohols | Aldehydes | Uses O₂ or air as the oxidant, produces water as a by-product. nih.gov |

| TEMPO-Catalyzed Oxidation | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Primary alcohols | Aldehydes | High selectivity, avoids over-oxidation to carboxylic acids. youtube.comorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Nonafluoropentanal Hydrate

Fundamental Principles Governing Aldehyde Hydration Equilibrium and Kinetics

The reaction of an aldehyde with water to form a geminal diol, or hydrate (B1144303), is a reversible nucleophilic addition process. organicchemistrytutor.comlibretexts.orglibretexts.org The position of this equilibrium is highly dependent on the electronic and steric nature of the substituents attached to the carbonyl group. libretexts.org

Equilibrium: The equilibrium for the hydration of an aldehyde (R-CHO) is described by the following equation:

R-CHO + H₂O ⇌ R-CH(OH)₂

The equilibrium constant for this reaction, Khyd, is given by:

Khyd = [R-CH(OH)₂] / ([R-CHO][H₂O])

Electron-withdrawing groups attached to the carbonyl carbon destabilize the aldehyde form by increasing the partial positive charge on the carbon, thereby favoring the formation of the more stable hydrate. organicchemistrytutor.comlibretexts.orgyoutube.com Conversely, electron-donating groups stabilize the aldehyde, shifting the equilibrium to the left. For perfluoroaldehydes such as nonafluoropentanal, the presence of the highly electronegative perfluoroalkyl chain leads to a strong inductive effect. This effect makes the carbonyl carbon exceptionally electrophilic, pushing the hydration equilibrium significantly towards the hydrate form. researchgate.net For instance, while the Khyd for acetaldehyde (B116499) is approximately 1, aldehydes with strong electron-withdrawing groups, like chloral, exist almost entirely as the hydrate in aqueous solutions. libretexts.org Nonafluoropentanal hydrate follows this trend, being the predominant species in the presence of water. Studies on similar perfluorinated aldehydes have shown that bubbling the aldehyde through water can lead to over 80% conversion to the hydrate form within seconds. nih.govfigshare.comfigshare.com

Kinetics: The hydration reaction can proceed under neutral, acidic, or basic conditions, with the rate being significantly enhanced by catalysis. organicchemistrytutor.comlibretexts.orglibretexts.org

Neutral Conditions: Water acts as a weak nucleophile, leading to a relatively slow rate of reaction. libretexts.orgbham.ac.uk

Acid Catalysis: The reaction is accelerated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile (water). libretexts.orgbham.ac.uksaskoer.cayoutube.comkhanacademy.org

Base Catalysis: In basic media, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a rapid formation of the hydrate. libretexts.orgbham.ac.uksaskoer.cayoutube.comkhanacademy.org

The kinetics of hydration and dehydration for perfluorinated aldehyde hydrates are crucial in atmospheric chemistry, as these processes can influence their atmospheric lifetime and degradation pathways. nih.govfigshare.comfigshare.com

| Factor | Effect on Carbonyl Carbon | Impact on Khyd | Equilibrium Position | Example Substituent |

|---|---|---|---|---|

| Electron-Withdrawing Group | Increased Electrophilicity (Destabilized) | Increases | Favors Hydrate | -C₄F₉ (Nonafluorobutyl) |

| Electron-Donating Group | Decreased Electrophilicity (Stabilized) | Decreases | Favors Aldehyde | -CH₃ (Methyl) |

| Steric Hindrance | Shields from Nucleophilic Attack | Decreases | Favors Aldehyde | -C(CH₃)₃ (tert-Butyl) |

Nucleophilic Addition Reactions and Their Stereochemical Control

The highly electrophilic nature of the carbonyl carbon in nonafluoropentanal, even when in equilibrium with its hydrate, makes it an excellent substrate for nucleophilic addition reactions. byjus.comyoutube.com These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol product. byjus.comyoutube.com

Stereochemical control in these additions is a critical aspect, enabling the synthesis of chiral molecules. When a nucleophile adds to a prochiral aldehyde like nonafluoropentanal, a new stereocenter is created. Controlling the configuration of this new center is the basis of asymmetric synthesis.

The use of this compound in asymmetric synthesis allows for the creation of chiral, fluorinated building blocks, which are valuable in pharmaceutical and materials science. Organocatalysis is a prominent strategy for achieving high stereoselectivity in these transformations. Chiral catalysts, such as prolinol derivatives, can activate the aldehyde and guide the incoming nucleophile to a specific face of the molecule.

For example, in asymmetric aldol (B89426) reactions, a chiral catalyst can facilitate the reaction between nonafluoropentanal and a ketone, leading to the formation of a chiral β-hydroxy ketone with high enantiomeric excess. researchgate.net The fluorinated aldehyde's hydrate form can be used directly, simplifying the experimental procedure. researchgate.net

Achieving high levels of both diastereoselectivity and enantioselectivity is a key goal in modern organic synthesis. In reactions involving this compound, the choice of catalyst, solvent, and reaction conditions can be tuned to control the stereochemical outcome.

Enantioselective Reactions: These reactions produce one enantiomer in excess over the other. For instance, the organocatalyzed Michael addition of a nucleophile to an α,β-unsaturated system derived from nonafluoropentanal can yield products with high enantiomeric excess (ee).

Diastereoselective Reactions: When the reaction creates a second stereocenter in a molecule that already contains one, diastereomers are formed. Diastereoselective reductions or additions to chiral derivatives of nonafluoropentanal can be controlled to favor one diastereomer.

Research in organocatalysis has demonstrated that bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, are particularly effective in controlling the stereochemistry of additions to aldehydes. mdpi.com

| Aldehyde Substrate | Ketone Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Fluorinated Aldehyde Hydrate | Cyclohexanone | Siloxyproline | High | Up to 93:7 | Up to 95% |

| Aromatic Aldehyde | Acetone | Prolinamide | Good | N/A | High |

Note: Data is representative of reactions with similar fluorinated aldehydes and ketones as specific data for this compound may vary. researchgate.netepa.gov

Oxidation and Reduction Pathways of Perfluoroaldehydes in Organic Media

The aldehyde functional group in nonafluoropentanal is readily susceptible to both oxidation and reduction, providing pathways to valuable perfluorinated carboxylic acids and alcohols, respectively.

Oxidation: Perfluoroaldehydes and their hydrates can be oxidized to the corresponding perfluorinated carboxylic acids. In atmospheric chemistry, oxidation initiated by hydroxyl (OH) and chlorine (Cl) radicals is a significant degradation pathway. nih.govfigshare.comfigshare.com Laboratory studies have shown that the Cl atom-initiated oxidation of perfluorinated aldehyde hydrates proceeds with high efficiency, yielding the corresponding perfluorocarboxylic acid in near-quantitative amounts. nih.govfigshare.comfigshare.com

The rate constants for these radical-initiated oxidations are critical for determining the atmospheric lifetime of these compounds.

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 296 K |

|---|---|---|

| CₓF₂ₓ₊₁CH(OH)₂ | Cl Atom | (5.84 ± 0.92) x 10⁻¹³ |

| CₓF₂ₓ₊₁CH(OH)₂ | OH Radical | (1.22 ± 0.26) x 10⁻¹³ |

Source: Data from studies on a homologous series of perfluorinated aldehyde hydrates. nih.govfigshare.comfigshare.com

In a synthetic context, standard oxidizing agents can convert nonafluoropentanal to nonafluoropentanoic acid. However, the high stability of the hydrate can sometimes require specific reaction conditions.

Reduction: Reduction of nonafluoropentanal yields 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol. This transformation is typically achieved using hydride-based reducing agents. leah4sci.com

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent capable of reducing aldehydes and ketones. leah4sci.comyoutube.com

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that readily reduces aldehydes, ketones, esters, and carboxylic acids. leah4sci.comyoutube.com

The choice of reducing agent depends on the presence of other functional groups in the molecule that need to be preserved. youtube.com

Condensation Reactions and Heterocycle Formation Involving Perfluorinated Aldehyde Hydrates

Condensation reactions involving nonafluoropentanal are powerful tools for C-C bond formation and the synthesis of complex molecular architectures. The strong electron-withdrawing nature of the perfluoroalkyl group activates the aldehyde towards these reactions. Fluorinated aldehydes have been shown to react regiospecifically with unsymmetrical fluorinated β-diketones in condensation reactions. researchgate.net

Furthermore, nonafluoropentanal is a valuable precursor for the synthesis of fluorine-containing heterocycles. These reactions typically involve the condensation of the aldehyde with a substrate containing two nucleophilic sites. For example, reaction with hydrazines can lead to pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Catalytic dehydrative cyclization is a modern approach to forming such heterocyclic systems, often proceeding through the formation of an intermediate that undergoes intramolecular nucleophilic addition. researchgate.net

Mechanistic Studies of Catalyzed Reactions Involving this compound

For nucleophilic additions to nonafluoropentanal, both acid and base catalysis are effective.

Acid Catalysis Mechanism: The catalyst protonates the carbonyl oxygen, creating a highly electrophilic oxonium ion. This intermediate is then readily attacked by a weak nucleophile. A final deprotonation step regenerates the catalyst. saskoer.cayoutube.com

Base Catalysis Mechanism: The catalyst deprotonates the nucleophile (if it is protic, like an alcohol or water), making it more potent. Alternatively, a strong nucleophilic base (like OH⁻) attacks the carbonyl carbon directly. saskoer.cayoutube.com

Mechanistic investigations often employ a combination of kinetic studies, spectroscopic analysis to identify transient intermediates, and computational modeling (e.g., DFT calculations) to map out the reaction energy profile. mdpi.comnih.gov In organocatalyzed asymmetric reactions, for instance, detailed mechanistic studies have revealed that non-covalent interactions, such as dual hydrogen bonding between the catalyst and the substrates, are crucial for orienting the reactants in the transition state and achieving high stereoselectivity. mdpi.com

Organocatalytic Reaction Mechanisms.caltech.edu

This compound, due to the strong electron-withdrawing nature of the nonafluorobutyl group, possesses a highly electrophilic carbonyl carbon. This inherent reactivity makes it a suitable substrate for various organocatalytic transformations. A primary mechanism involves the activation of the aldehyde through the formation of key intermediates such as enamines or iminium ions, facilitated by chiral secondary amine catalysts like proline or imidazolidinone derivatives. princeton.edunih.gov

In a typical enamine-mediated catalytic cycle, the organocatalyst reacts with the nonafluoropentanal to form a nucleophilic enamine intermediate. This process increases the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it susceptible to attack by electrophiles at the α-carbon. For instance, in asymmetric α-fluorination reactions, an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) would be attacked by the enamine. princeton.eduresearchgate.net Subsequent hydrolysis of the resulting intermediate regenerates the catalyst and yields the α-fluorinated aldehyde product. princeton.edubeilstein-journals.org

The proposed mechanism for the enamine-catalyzed reaction of this compound is as follows:

Enamine Formation: The chiral amine catalyst condenses with nonafluoropentanal, eliminating water to form a chiral enamine.

Electrophilic Attack: The electron-rich enamine attacks an electrophile (E+). The stereochemistry of this step is controlled by the chiral catalyst, which shields one face of the enamine.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the α-functionalized nonafluoropentanal product and regenerate the organocatalyst for the next catalytic cycle.

This enamine catalysis strategy is central to many organocatalytic transformations and provides a pathway for the enantioselective functionalization of aldehydes. nih.govresearchgate.net

| Catalyst Type | Key Intermediate | Typical Reaction | Electrophile/Nucleophile |

|---|---|---|---|

| Chiral Secondary Amine (e.g., Proline, Imidazolidinone) | Enamine | α-Functionalization (e.g., Fluorination, Alkylation) | Electrophile (e.g., NFSI) |

| Chiral Secondary Amine (e.g., MacMillan Catalyst) | Iminium Ion | [4+2] Cycloaddition, Michael Addition | Nucleophile (e.g., Diene, Enol) |

Photocatalytic and Electrocatalytic Pathways in Perfluorinated Systems.nih.govrsc.org

The robust carbon-fluorine bonds in perfluorinated compounds like this compound necessitate energetic approaches for their transformation or degradation. Photocatalysis and electrocatalysis offer effective pathways by generating highly reactive radical species. rsc.org

Photocatalytic Pathways: A synergistic approach combining photocatalysis with organocatalysis has been developed for the functionalization of aldehydes with perfluoroalkyl chains. acs.org In this mechanism, an organocatalyst (e.g., a secondary amine) first converts the aldehyde into a more electron-rich enamine intermediate. acs.org Concurrently, a photocatalyst, upon irradiation with light, generates a perfluoroalkyl radical from a suitable precursor (e.g., perfluoroalkyl iodide). This highly electrophilic radical then readily attacks the nucleophilic double bond of the enamine. The resulting radical intermediate is subsequently oxidized to an iminium ion, which upon hydrolysis, yields the α-perfluoroalkylated aldehyde product and regenerates the organocatalyst. acs.org This dual catalytic system provides a mild and efficient method for forging C-C bonds with perfluorinated moieties.

| Step | Description | Species Involved |

|---|---|---|

| 1 | Enamine formation from aldehyde and organocatalyst. | Aldehyde, Secondary Amine Catalyst |

| 2 | Photocatalytic generation of perfluoroalkyl radical. | Photocatalyst, Perfluoroalkyl Iodide, Light |

| 3 | Attack of perfluoroalkyl radical on the enamine. | Enamine, Perfluoroalkyl Radical |

| 4 | Oxidation of the resulting radical and hydrolysis. | Radical Intermediate, Oxidant |

| 5 | Product formation and catalyst regeneration. | α-Perfluoroalkylated Aldehyde, Organocatalyst |

Electrocatalytic Pathways: Electrocatalysis is a powerful tool for the degradation of persistent perfluorinated compounds. The process typically involves direct or indirect electrochemical oxidation at an anode with a high oxygen evolution potential, such as a boron-doped diamond (BDD) electrode. nih.gov For a molecule like nonafluoropentanal, the degradation would likely be initiated by a direct one-electron transfer from the compound to the anode. nih.gov This oxidation could lead to decarboxylation (if a carboxylate is formed via hydration and oxidation) and the generation of a perfluoroalkyl radical. This radical then undergoes a series of reactions involving hydroxyl radicals (•OH) generated from water electrolysis, leading to sequential cleavage of C-F and C-C bonds, ultimately mineralizing the compound to fluoride (B91410) ions, carbon dioxide, and water. nih.govscljs1975.com Molecular electrocatalysts, such as certain copper complexes, have also been shown to effectively degrade perfluorinated compounds by facilitating rapid decarboxylation and defluorination under ambient conditions. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural elucidation of molecules in solution. emerypharma.com For nonafluoropentanal hydrate (B1144303), NMR is indispensable for confirming the gem-diol structure over the aldehyde form and for probing the electronic environment of the carbon skeleton and the influential fluorine atoms. mdpi.com As a non-destructive technique, it is also ideal for in-situ studies of dynamic processes and reaction monitoring. mdpi.com

A combined multi-nuclear approach provides a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple but highly informative. The key signal would be from the proton on the gem-diol carbon (CH(OH)₂), which would appear as a triplet due to coupling with the adjacent CF₂ group. A broad singlet corresponding to the two hydroxyl (OH) protons would also be present; this peak's chemical shift is often solvent-dependent and can be confirmed by its disappearance upon D₂O exchange. In contrast to the aldehyde form, which would show a distinctive downfield signal around 9-10 ppm, the hydrate's CH proton appears at a significantly more upfield position. openstax.orglibretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon backbone. The most diagnostic signal is that of the hydrated carbonyl carbon (CH(OH)₂), which is expected to resonate in the range of 85-95 ppm, shielded relative to the aldehyde carbonyl carbon (~200 ppm). The other carbons in the fluorinated chain will show complex splitting patterns due to one-bond and two-bond couplings with fluorine atoms.

¹⁹F NMR: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and crucial technique for analyzing fluorinated compounds. nih.gov The spectrum for nonafluoropentanal hydrate is expected to show distinct signals for the CF₃ group and the three non-equivalent CF₂ groups. The chemical shifts and coupling constants (J-coupling) between adjacent fluorine groups provide definitive information about the structure of the perfluoroalkyl chain. acs.org The large spectral range of ¹⁹F NMR allows for excellent peak separation, making it suitable for both identification and quantification. nih.gov

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | CH (OH)₂ | ~5.5 - 6.5 | Triplet (t) |

| ¹H | CH(OH )₂ | Variable (e.g., 2-5) | Broad Singlet (br s) |

| ¹³C | C H(OH)₂ | ~85 - 95 | Triplet (due to ¹JCF) |

| ¹³C | CF₂ CH(OH)₂ | ~110 - 120 | Complex Multiplet |

| ¹⁹F | CF₃ | ~ -81 | Triplet (t) |

| ¹⁹F | CF₂ CH(OH)₂ | ~ -125 | Multiplet |

| ¹⁹F | CF₃CF₂ | ~ -122 | Multiplet |

Note: Predicted values are estimates based on general principles and data for similar fluorinated alcohols and hydrates. Actual values may vary based on solvent and experimental conditions.

For complex systems or reaction mixtures, two-dimensional (2D) NMR experiments are necessary to resolve overlapping signals and establish definitive structural connectivity. emerypharma.comspringernature.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, it would show a clear correlation cross-peak between the ¹H signal of the CH(OH)₂ group and its corresponding ¹³C signal, confirming the assignment. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other. emerypharma.com In this compound, a COSY experiment could potentially show a correlation between the CH proton and the OH protons, depending on the rate of proton exchange.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton.

DOSY (Diffusion-Ordered Spectroscopy): This advanced technique can be used to separate the NMR signals of different species in a mixture based on their diffusion rates, which is useful for reaction monitoring without prior separation. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The transition from an aldehyde to its hydrate form is marked by distinct changes in the IR and Raman spectra.

Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of this compound is the absence of the strong carbonyl (C=O) stretching absorption typically seen for aldehydes between 1700 and 1730 cm⁻¹. openstax.orgpressbooks.pub Instead, the spectrum is dominated by features characteristic of an alcohol or gem-diol:

A strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹.

C-O stretching vibrations, typically found in the 1000-1200 cm⁻¹ range.

Extremely intense and characteristic C-F stretching absorptions, which are expected to appear in the 1100-1300 cm⁻¹ region.

The aldehydic C-H stretch, normally found around 2720 cm⁻¹ and 2820 cm⁻¹, would be absent. libretexts.orgspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While O-H stretches are typically weak in Raman, the C-C and C-F symmetric vibrations of the fluorinated backbone would be expected to give strong Raman signals. This technique is also valuable for studying aqueous solutions and monitoring hydrate formation. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| C-H | Stretch | ~2900 | Medium |

| C-F | Stretch | 1100 - 1300 | Very Strong |

| C-O | Stretch | 1000 - 1200 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photochemical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. Saturated aldehydes exhibit a weak n→π* electronic transition in the 280-300 nm range. However, upon hydration to form the gem-diol, the carbonyl chromophore is eliminated. Consequently, this compound is expected to be largely transparent in the UV-Vis region above 200 nm. Any residual weak absorption may indicate an equilibrium with a small amount of the aldehyde form in solution. While not a primary tool for structural identification, UV-Vis spectroscopy can be used for quantitative analysis if the compound is part of a system involving chromophoric reactants or products.

Mass Spectrometry (MS) for Fragmentation Analysis and Intermediate Detection

Mass spectrometry is a destructive technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be preferred to minimize initial fragmentation.

The molecular ion [M]⁺ or protonated molecule [M+H]⁺ would likely be unstable. A primary and facile fragmentation pathway would be the loss of a water molecule (H₂O) to yield an ion corresponding to the molecular weight of the parent aldehyde. Subsequent fragmentation would likely proceed via cleavage of the C-C bonds in the fluorocarbon chain, leading to a series of characteristic ions.

Table 3: Plausible Mass Spectrometry Fragments for Nonafluoropentanal

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 265 | [C₅HF₉O]⁺ | [M+H - H₂O]⁺ |

| 247 | [C₅F₉]⁺ | Loss of CHO from aldehyde |

| 219 | [C₄F₉]⁺ | α-cleavage, loss of C₄F₉ |

| 169 | [C₃F₇]⁺ | Cleavage of C-C bond |

| 119 | [C₂F₅]⁺ | Cleavage of C-C bond |

Note: Values correspond to the most abundant isotopes. The observed fragmentation pattern can vary significantly with the ionization method used.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is essential for separating this compound from reactants, byproducts, or impurities, and for assessing its purity. nih.gov The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC): Given its polarity and low volatility, HPLC is a suitable method for the analysis of this compound. A reversed-phase column (e.g., C18) with a mobile phase of water and an organic modifier like acetonitrile or methanol would likely be employed. acs.org Detection could be achieved using a UV detector (if a small amount of the aldehyde form is present in equilibrium) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). nih.gov The unique properties of fluorinated molecules can sometimes be exploited for separation by using fluorinated stationary phases. nih.gov

Gas Chromatography (GC): Direct analysis of the hydrate by GC is challenging due to its non-volatile nature. In the high-temperature environment of a GC injector, the hydrate would almost certainly dehydrate to the more volatile nonafluoropentanal. Therefore, GC analysis would effectively be a measurement of the parent aldehyde. This can still be a valuable tool for purity assessment, especially when coupled with a mass spectrometer (GC-MS) for peak identification.

In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation.

A comprehensive search of scientific literature and databases reveals a significant gap in the experimental data specifically concerning in situ and operando spectroscopic studies for the mechanistic elucidation of this compound. While these techniques are powerful for understanding reaction mechanisms in real-time, their application to this particular fluorinated aldehyde hydrate has not been documented in available research.

In situ and operando spectroscopy are critical in chemical research as they allow for the observation of molecular transformations as they occur, providing direct evidence for reaction intermediates, transition states, and the influence of reaction conditions on the catalytic or reaction pathway. For instance, techniques like Raman and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are frequently used for in situ analysis of hydrate structures, compositions, and formation or dissociation mechanisms. nih.govresearchgate.net Similarly, operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is employed to gain mechanistic insights into catalytic processes under actual operating conditions. mdpi.com

For fluorinated compounds, specialized techniques such as 19F-NMR are invaluable for tracking the fate of fluorine atoms during chemical transformations, which is essential for understanding degradation pathways and identifying fluorinated byproducts. nih.gov

However, the application of these advanced spectroscopic methods to this compound to elucidate its reaction mechanisms has not been reported. General studies on the hydration of other compounds, such as salt hydrates, have utilized in-situ Raman microscopy to investigate the kinetics and mechanisms of hydration, demonstrating the potential of such techniques. researchgate.net These studies highlight how reaction mechanisms can shift, for example, from a solid-state reaction to a solution-mediated mechanism depending on environmental conditions. researchgate.net

The lack of specific research on this compound means that detailed mechanistic data, including the identification of key intermediates and the kinetics of its formation and subsequent reactions under operational conditions, remains an area for future investigation. Such studies would be crucial for understanding its reactivity and for the rational design of processes involving this compound.

Due to the absence of specific experimental research on the in situ and operando spectroscopic analysis of this compound, no data tables with detailed research findings can be generated at this time.

Applications in Specialized Academic Synthesis and Research Fields

Role as a Precursor in the Synthesis of Fluorinated Bioactive Molecules and Pharmaceuticals

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Fluorinated building blocks are crucial for the synthesis of these molecules.

Synthesis of Fluorinated Amino Acids and Peptides

Fluorinated amino acids are valuable components in peptide and protein engineering. Their incorporation can induce specific conformational changes, enhance proteolytic stability, and serve as probes for studying protein structure and function. The synthesis of fluorinated amino acids often involves the use of specialized fluorinated starting materials that can be elaborated into the final amino acid structure.

Incorporation into Complex Natural Product Analogs

The selective fluorination of natural products is a powerful tool for modifying their biological activity. This approach can lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The synthesis of such analogs requires fluorinated synthons that can be incorporated into the complex molecular architecture of the natural product.

Contributions to Materials Science and Polymer Chemistry

Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable for a wide range of applications in materials science.

Design of Fluorinated Monomers and Polymers

The development of novel fluorinated monomers is essential for the creation of new polymeric materials with tailored properties. These monomers are typically synthesized through multi-step organic reactions involving fluorinated precursors. Polymerization of these monomers can lead to a diverse array of fluoropolymers with applications ranging from advanced coatings to high-performance membranes.

Advanced Functional Materials Development

The unique properties of fluorinated polymers make them suitable for the development of advanced functional materials. These materials find use in various high-tech applications, including electronics, aerospace, and energy. Research in this area focuses on designing and synthesizing new fluoropolymers with specific functionalities to meet the demands of emerging technologies.

Applications in Biochemical Research, particularly Proteomics

While not as common as in medicinal chemistry or materials science, fluorinated compounds have niche applications in biochemical research.

In the field of proteomics, which involves the large-scale study of proteins, specific reagents can be used to label and identify proteins and their post-translational modifications. While various labeling strategies exist, the use of fluorinated reagents is not a mainstream technique. The development of novel reagents for protein modification and analysis is an ongoing area of research.

Catalytic Applications in Chemical Transformations.

A thorough literature search did not yield any specific studies where nonafluoropentanal hydrate (B1144303) is utilized as a catalyst in chemical transformations.

Asymmetric Catalysis with Nonafluoropentanal Hydrate.

There is no available research or published data on the use of this compound in the field of asymmetric catalysis.

Development of Novel Catalytic Systems for Fluorinated Substrates.

No specific information could be found regarding the role of this compound in the development of new catalytic systems for reactions involving fluorinated substrates.

Environmental Chemistry and Atmospheric Fate Research of Perfluorinated Aldehydes

Atmospheric Transport and Transformation Processes of Fluoroaldehydes

Volatile per- and polyfluoroalkyl substances (PFAS) act as precursors to the persistent and globally distributed perfluorinated carboxylic acids (PFCAs) found in remote environments. Fluoroaldehydes, including nonafluoropentanal, are key intermediates in the atmospheric degradation of larger precursor molecules such as fluorotelomer alcohols (FTOHs). The transport of these aldehydes is governed by their physical and chemical properties, primarily their volatility.

Once formed in the atmosphere, nonafluoropentanal can undergo long-range transport. Its moderate volatility allows it to be carried by air currents over significant distances from source regions. During transport, it is subject to various chemical and physical transformation processes.

A significant aspect of the atmospheric behavior of aldehydes is their potential for hydration. In the presence of atmospheric water vapor, aldehydes can exist in equilibrium with their corresponding gem-diol, or hydrate (B1144303) form. For nonafluoropentanal, this equilibrium is with nonafluoropentanal hydrate (C₄F₉CH(OH)₂).

C₄F₉CHO + H₂O ⇌ C₄F₉CH(OH)₂

Reaction Kinetics with Atmospheric Oxidants (e.g., OH Radicals, Cl Atoms)

The primary chemical sinks for aldehydes in the troposphere are reaction with photochemically generated oxidants and photolysis. The hydroxyl radical (OH) is the most important oxidant during the daytime. The reaction of OH with nonafluoropentanal proceeds via H-atom abstraction from the aldehydic group, forming a perfluoroacyl radical.

C₄F₉CHO + OH → C₄F₉CO + H₂O

The rate coefficient for the reaction of OH radicals with nonafluoropentanal (C₄F₉CHO) has been determined experimentally. A study using the pulsed laser photolysis-laser induced fluorescence (PLP-LIF) method established the temperature-dependent rate coefficient over a range of 252-373 K. nih.gov

At a standard atmospheric temperature of 298 K, the rate constant is (6.1 ± 0.5) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov This value allows for the calculation of the atmospheric lifetime of nonafluoropentanal with respect to reaction with OH radicals. Assuming a typical global average OH concentration of 1 x 10⁶ molecules cm⁻³, the lifetime (τ) would be approximately 19 days.

While data for the reaction of nonafluoropentanal with chlorine (Cl) atoms are not available, studies on similar perfluoroaldehydes can provide an estimate. For pentafluoropropionaldehyde (B1581517) (C₂F₅CHO), the rate constant for its reaction with Cl atoms was measured to be (1.96 ± 0.28) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net Given that Cl atom reaction rates with aldehydes show little dependence on the size of the perfluoroalkyl group, a similar value can be expected for nonafluoropentanal. Although Cl atom concentrations are generally much lower than OH concentrations in the troposphere, they can be significant in marine or coastal areas, providing an additional, albeit localized, removal pathway.

| Compound | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| Nonafluoropentanal (C₄F₉CHO) | OH Radical | (6.1 ± 0.5) x 10⁻¹³ | (2.0 ± 0.5) x 10⁻¹² exp[-(356 ± 70)/T] |

| Heptafluorobutanal (C₃F₇CHO) | OH Radical | (5.8 ± 0.6) x 10⁻¹³ | (2.0 ± 0.6) x 10⁻¹² exp[-(369 ± 90)/T] |

| Pentafluoropropionaldehyde (C₂F₅CHO) | Cl Atom | (1.96 ± 0.28) x 10⁻¹² | Not Available |

Photochemical Degradation Mechanisms and Products in the Gas Phase

Despite reaction with OH radicals being a viable sink, experimental studies have concluded that photolysis is the major atmospheric removal pathway for perfluoroaldehydes like nonafluoropentanal. nih.gov These compounds absorb ultraviolet radiation in the actinic region (λ > 290 nm), leading to the cleavage of chemical bonds.

The primary photochemical process for nonafluoropentanal is the breaking of the C-C bond adjacent to the carbonyl group:

C₄F₉CHO + hν → C₄F₉• + •CHO

UV absorption cross-sections for nonafluoropentanal have been measured, showing a peak absorption around 309 nm. researchgate.net The maximum absorption cross-section for C₄F₉CHO is 10.9 × 10⁻²⁰ cm² molecule⁻¹. researchgate.net Photolysis rates measured under natural sunlight conditions in an environmental simulation chamber confirm the importance of this degradation route. nih.gov Based on these measurements, the atmospheric lifetime of nonafluoropentanal with respect to photolysis is estimated to be on the order of a few days, significantly shorter than its lifetime with respect to OH radical reaction. nih.gov

The radical products of photolysis undergo further reactions. The formyl radical (•CHO) rapidly reacts with O₂ to form CO and the hydroperoxyl radical (HO₂). The nonafluorobutyl radical (C₄F₉•) reacts with O₂ to form the peroxy radical, C₄F₉O₂•. The subsequent fate of this peroxy radical is complex but can lead to the formation of smaller, more stable fluorinated compounds, such as carbonyl fluoride (B91410) (COF₂), through C-C bond scission mechanisms. researchgate.netcopernicus.org

Environmental Pathways Leading to Perfluorinated Carboxylic Acids

A critical aspect of the atmospheric chemistry of perfluoroaldehydes is their role as precursors to perfluorinated carboxylic acids (PFCAs), which are highly persistent and have been detected globally. The atmospheric oxidation of nonafluoropentanal can lead to the formation of perfluoropentanoic acid (PFPeA, C₄F₉COOH).

This pathway competes with the photolytic decomposition of the aldehyde. It is initiated by the reaction with OH radicals, which forms the perfluoroacyl radical (C₄F₉CO•) as described in section 7.2. In the presence of atmospheric oxygen, this radical adds O₂ to form a perfluoroacyl peroxy radical (C₄F₉C(O)O₂•).

C₄F₉CO• + O₂ → C₄F₉C(O)O₂•

Subsequent reactions of this peroxy radical with nitric oxide (NO) or the hydroperoxyl radical (HO₂) can lead to the formation of the perfluoroalkoxy radical (C₄F₉C(O)O•).

C₄F₉C(O)O₂• + NO → C₄F₉C(O)O• + NO₂

This alkoxy radical can then abstract a hydrogen atom from other atmospheric species (RH) to yield the corresponding PFCA.

C₄F₉C(O)O• + RH → C₄F₉C(O)OH + R•

However, the perfluoroacyl radical (C₄F₉CO•) can also undergo decarbonylation, breaking down into the C₄F₉• radical and carbon monoxide (CO). nih.gov

C₄F₉CO• → C₄F₉• + CO

This decarbonylation pathway effectively competes with the oxidation pathway that leads to PFPeA. Theoretical studies have shown that the activation energy for decarbonylation of perfluoroacyl radicals is significantly lower than for their non-fluorinated counterparts, suggesting this is a highly favorable process. nih.gov Therefore, while the atmospheric oxidation of nonafluoropentanal is a potential source of PFPeA, the yield is likely to be limited by the efficiency of this competing decarbonylation reaction. nih.gov

Analytical Methodologies for Environmental Monitoring and Trace Detection

The detection and quantification of trace levels of fluoroaldehydes like nonafluoropentanal in the environment require sensitive and specific analytical methods. As volatile organic compounds, their analysis in air is of primary concern.

Standard methods for sampling aldehydes and other volatile PFAS from the atmosphere typically involve high-volume air samplers. Air is drawn through a module containing a filter to capture particulate matter, followed by a solid sorbent to trap gas-phase compounds. A common sorbent combination for volatile PFAS is polyurethane foam (PUF) and XAD-2 resin. rsc.org

For the specific analysis of aldehydes, a common technique involves derivatization. Air can be passed through a cartridge coated with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). The aldehyde reacts to form a stable hydrazone derivative, which can then be eluted from the cartridge and analyzed.

Following sample collection and extraction, analysis is typically performed using chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for volatile and semi-volatile neutral compounds like nonafluoropentanal. After extraction from the sorbent material with a suitable solvent (e.g., ethyl acetate), the extract is injected into the GC-MS system. Using the mass spectrometer in chemical ionization (CI) or electron impact (EI) mode allows for sensitive detection and identification. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the standard for analyzing ionic PFAS like PFCAs. copernicus.org It is also highly effective for analyzing the DNPH derivatives of aldehydes. The use of tandem mass spectrometry (MS/MS) provides high selectivity and low detection limits, which are essential for trace environmental analysis.

These methodologies allow for the monitoring of nonafluoropentanal in ambient air, helping to identify sources, understand its atmospheric transport and transformation, and assess its contribution to the formation of terminal degradation products like PFPeA. copernicus.orgrsc.org

Future Research Directions and Challenges in Nonafluoropentanal Hydrate Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to nonafluoropentanal hydrate (B1144303) is a primary focus for future research. Traditional methods for producing perfluorinated compounds often rely on harsh reagents and conditions, generating significant waste. mpg.de A key challenge is to devise new catalytic platforms that enable the synthesis of such compounds under milder, more selective, and operationally simpler conditions. mpg.de

Atom economy, a concept central to green chemistry, will be a guiding principle in the design of new synthetic pathways. rsc.org For instance, the development of one-step syntheses from readily available starting materials, such as the Pd/C catalyzed acetalization of 3,3,3-trifluoropropene to form 3,3,3-trifluoropropanal dialkyl acetals, serves as a model for the kind of atom-economical processes that could be adapted for nonafluoropentanal hydrate. rsc.orgresearchgate.net The goal is to create synthetic strategies that are not only novel but also robust, scalable, and broadly applicable, minimizing byproducts and maximizing the incorporation of all reactant atoms into the final product.

Future methodologies may also explore biocatalysis and flow chemistry to enhance sustainability. The use of enzymes could offer highly selective transformations under mild conditions, while continuous flow reactors could provide better control over reaction parameters, improve safety, and facilitate scaling up.

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A thorough understanding of the reaction mechanisms involving this compound at the molecular level is essential for controlling its reactivity and designing new applications. The formation of the hydrate itself from nonafluoropentanal and water is a reversible nucleophilic addition to the carbonyl group. youtube.comkhanacademy.org The mechanism can proceed under both acidic and basic conditions, with the reactivity of the carbonyl carbon being a key factor. youtube.com

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by a weak nucleophile like water. youtube.com Subsequent deprotonation yields the hydrate. youtube.com In basic conditions, a stronger nucleophile, hydroxide (B78521), directly attacks the carbonyl carbon, followed by protonation of the resulting alkoxide to form the hydrate. youtube.com

Future research will need to employ a combination of advanced spectroscopic techniques and computational modeling to investigate the kinetics and thermodynamics of these processes for this compound specifically. Understanding the influence of the highly electronegative nonafluorobutyl group on the stability of the hydrate and the transition states of its reactions is a key challenge. Isotopic labeling studies and in-situ reaction monitoring will be invaluable in mapping out the intricate details of these mechanisms.

Advancements in Computational Chemistry for Predictive Design and Discovery

Computational chemistry is poised to play an increasingly vital role in the predictive design and discovery of novel applications for this compound and other perfluorinated compounds. wiserpub.comresearchgate.net Molecular modeling and quantum mechanical calculations can provide theoretical models to understand the structural and electronic properties of these molecules. wiserpub.comresearchgate.net

One of the major challenges in this area is the development of accurate and efficient computational models that can predict the physicochemical properties of organofluorine molecules. acs.orgacs.org For example, machine learning models are being developed to predict properties like lipophilicity (log P) with high accuracy, which is crucial for drug and materials discovery. acs.orgacs.org These models can be trained on large datasets of fluorinated molecules to learn structure-property relationships. acs.org

Future computational work will focus on:

Developing more accurate force fields for molecular dynamics simulations of perfluorinated systems.

Using quantum mechanical calculations to predict reaction pathways and activation energies for reactions involving this compound.

Employing virtual screening techniques to identify potential biological targets or material applications for this compound and its derivatives.

Building predictive frameworks to design fluorinated molecules with tailored functions by understanding the impact of site-specific fluorination on molecular properties. mpg.de

| Computational Approach | Application in this compound Research | Key Challenges |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms, calculating spectroscopic properties, determining electronic structure. | High computational cost for large systems. |

| Molecular Dynamics (MD) | Simulating the behavior of this compound in different environments (e.g., water, biological membranes). | Accuracy of force fields for fluorinated compounds. |

| Machine Learning (ML) | Predicting physicochemical properties (e.g., solubility, toxicity), accelerating the discovery of new materials. | Availability of large, high-quality datasets for training. |

| QSAR/QSPR | Establishing quantitative relationships between molecular structure and biological activity or physical properties. | Limited experimental data for model validation. |

Expanding the Scope of Catalytic Applications for Perfluorinated Systems

The unique electronic properties conferred by the high degree of fluorination in molecules like this compound suggest significant potential in catalysis. Future research will explore the use of such compounds as ligands for transition metal catalysts or as organocatalysts themselves. The strong electron-withdrawing nature of the nonafluorobutyl group can modulate the reactivity of adjacent functional groups, leading to novel catalytic activities.

A significant challenge lies in the development of catalysts that can efficiently and selectively transform perfluorinated substrates. researchgate.net For example, catalytic hydrodefluorination, the conversion of C-F bonds to C-H bonds, is a critical area of research for the remediation of persistent per- and polyfluoroalkyl substances (PFAS). researchgate.net While progress has been made with catalysts like carborane-supported silylium compounds, there is a need for more robust and cost-effective systems. researchgate.net

Future research directions in this area include:

The design of novel catalysts for the selective functionalization of the C-F bond.

The use of this compound and its derivatives as building blocks for the synthesis of new catalyst scaffolds.

The exploration of photocatalysis to drive reactions involving perfluorinated compounds under mild conditions. mpg.de

The development of catalytic systems for the degradation of environmentally persistent perfluorinated compounds. nih.gov

Exploration of Novel Biochemical and Materials Science Applications

The unique properties of perfluorinated compounds, such as high thermal stability, chemical inertness, and hydrophobicity, make them attractive for a wide range of applications in materials science and biochemistry. rsc.org Future research on this compound will likely focus on leveraging these properties to create novel materials and biochemical tools.

In materials science, this compound could serve as a precursor for the synthesis of fluorinated polymers, surfactants, and coatings. greenpeace.tonih.gov These materials could have applications in areas such as low-surface-energy coatings, high-performance lubricants, and advanced dielectrics. A key challenge will be to develop polymerization and material fabrication processes that are both efficient and environmentally friendly.

In the biochemical realm, the introduction of perfluorinated moieties can significantly alter the properties of bioactive molecules, affecting their conformation, metabolic stability, and biological activity. mpg.de this compound could be used as a building block for the synthesis of novel pharmaceuticals and agrochemicals. However, the environmental persistence and potential for bioaccumulation of some perfluorinated compounds pose significant challenges that must be addressed. rsc.org Future research will need to focus on designing biodegradable or biocompatible fluorinated molecules.

| Application Area | Potential Use of this compound | Research Challenges |

| Materials Science | Precursor for fluoropolymers, surfactants, and coatings. | Developing sustainable manufacturing processes. |

| Biochemistry | Building block for pharmaceuticals and agrochemicals. | Ensuring biodegradability and minimizing environmental impact. |

| Environmental Science | Model compound for studying the fate and transport of PFAS. | Developing effective remediation technologies. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for producing Nonafluoropentanal hydrate, and how can reaction yields be optimized?

- Answer : The primary synthesis involves reacting perfluorobutyl iodide with N,N-dimethylformamide (DMF) under controlled conditions, achieving ~88% yield (as per CAS 375-53-1) . Optimization strategies include:

- Catalytic tuning (e.g., using copper-promoted hydration, inspired by analogous fluorinated aldehyde syntheses) .

- Purification via fractional distillation or recrystallization to isolate the hydrate form.

- Yield monitoring using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track fluorinated intermediates.

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Answer : Key methods include:

- NMR Spectroscopy : To verify the aldehyde proton (δ 9-10 ppm) and fluorine coupling patterns in NMR .

- Mass Spectrometry (MS) : For molecular ion peaks matching the hydrate formula (CHFO·HO, MW 264.04 g/mol) .

- Thermogravimetric Analysis (TGA) : To assess hydrate stability and decomposition temperatures (melting point: 50°C; predicted boiling point: 28.7°C) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer :

- Storage : Keep at room temperature in airtight, fluoropolymer-lined containers to prevent hydrolysis or volatilization .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as fluorinated aldehydes may release HF upon decomposition.

- Waste Disposal : Follow PFAS guidelines (e.g., ITRC 2020) for incineration or chemical neutralization to mitigate environmental persistence .

Advanced Research Questions

Q. How does the fluorinated backbone of this compound influence its reactivity in proteomic applications, such as protein crosslinking or derivatization?

- Answer : The electron-withdrawing fluorine atoms enhance aldehyde electrophilicity, facilitating nucleophilic additions (e.g., Schiff base formation with lysine residues). Comparative studies with non-fluorinated aldehydes show:

- Increased resistance to hydrolysis, enabling stable protein adducts in aqueous buffers .

- Potential for selective labeling in mass spectrometry due to fluorine's isotopic signature .

- Experimental Design : Use kinetic assays (e.g., stopped-flow spectroscopy) to quantify reaction rates with model peptides .

Q. What computational approaches are effective in modeling this compound’s interactions with biological macromolecules?

- Answer :

- Molecular Dynamics (MD) : Simulate hydration shells and binding affinities using SMILES notation (C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O) to model steric/electronic effects .

- Density Functional Theory (DFT) : Predict vibrational spectra (IR/Raman) and compare with experimental data to validate hydrate conformers.

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be resolved?

- Answer : Challenges include:

- Volatility Losses : Mitigate via derivatization (e.g., hydrazone formation) before GC-MS analysis .

- Matrix Interference : Use solid-phase extraction (SPE) with fluorinated sorbents for selective isolation .

- Hydrate Stability : Monitor water content via Karl Fischer titration to prevent dehydration during sample preparation .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

- Answer :

- Validation : Cross-reference data from multiple sources (e.g., Santa Cruz Biotechnology: mp 50°C vs. independent DSC measurements).

- Controlled Replication : Synthesize batches under standardized conditions (e.g., anhydrous vs. hydrated atmospheres) to isolate variables .

Q. What environmental implications arise from this compound’s structural similarity to regulated PFAS compounds?

- Answer : While not explicitly classified as a PFAS, its perfluoroalkyl chain necessitates:

- Ecotoxicity Screening : Use in vitro assays (e.g., algal growth inhibition) to assess bioaccumulation potential.

- Regulatory Alignment : Adopt OECD guidelines for PFAS analogs to preemptively address disposal and containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.